molecular formula C9H7ClO3 B027407 5-Acetyl-2-hydroxybenzoyl chloride CAS No. 108295-15-4

5-Acetyl-2-hydroxybenzoyl chloride

Cat. No.: B027407
CAS No.: 108295-15-4
M. Wt: 198.6 g/mol
InChI Key: XMCSBBWXRTYXBA-UHFFFAOYSA-N
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Description

5-Acetyl-2-hydroxybenzoyl chloride (CAS: 89978-04-9) is a substituted benzoyl chloride derivative featuring a hydroxyl (-OH) group at the 2-position and an acetyl (-COCH₃) group at the 5-position of the aromatic ring. Its molecular formula is C₉H₇ClO₃, with a molar mass of 198.6 g/mol. The compound is characterized by its dual functionality: the acyl chloride group (-COCl) enables nucleophilic substitution reactions, while the hydroxyl and acetyl groups contribute to hydrogen bonding and electron-withdrawing effects, respectively. This structure makes it valuable in organic synthesis, particularly in the preparation of polymers, pharmaceuticals, and electrochemical sensors .

The compound is typically a crystalline solid with a melting point range of 120–122°C. It is soluble in polar aprotic solvents (e.g., dimethylformamide, acetonitrile) but hydrolyzes readily in aqueous environments, necessitating anhydrous handling conditions.

Properties

CAS No.

108295-15-4

Molecular Formula

C9H7ClO3

Molecular Weight

198.6 g/mol

IUPAC Name

5-acetyl-2-hydroxybenzoyl chloride

InChI

InChI=1S/C9H7ClO3/c1-5(11)6-2-3-8(12)7(4-6)9(10)13/h2-4,12H,1H3

InChI Key

XMCSBBWXRTYXBA-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC(=C(C=C1)O)C(=O)Cl

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)O)C(=O)Cl

Synonyms

Benzoyl chloride, 5-acetyl-2-hydroxy- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The reactivity and applications of 5-acetyl-2-hydroxybenzoyl chloride are best understood through comparison with three analogs:

2-Hydroxybenzoyl Chloride (Salicyloyl Chloride)
  • Structure : Acyl chloride at the 1-position, hydroxyl at the 2-position.
  • Key Differences : Lacks the acetyl group, reducing steric hindrance and electron-withdrawing effects.
  • Reactivity : Less electrophilic at the acyl chloride group compared to this compound due to the absence of the electron-withdrawing acetyl substituent.
  • Applications : Primarily used in synthesizing aspirin derivatives and UV stabilizers .
4-Acetyl-2-hydroxybenzoyl Chloride
  • Structure : Acetyl group at the 4-position (para to hydroxyl).
  • Key Differences : The acetyl group’s para orientation alters electronic distribution, enhancing resonance stabilization of the acyl chloride group compared to the meta (5-position) placement in this compound.
  • Reactivity : Higher thermal stability (melting point: 128–130°C) but slower hydrolysis kinetics due to reduced steric strain.
3-Acetylbenzoyl Chloride
  • Key Differences : Absence of hydroxyl eliminates hydrogen-bonding capacity, reducing solubility in protic solvents.
  • Applications: Limited to non-polar synthetic pathways, such as ketone-functionalized polymer backbones.

Comparative Data Table

Compound Substituents Melting Point (°C) Solubility (DMF, g/100 mL) Hydrolysis Half-Life (H₂O, 25°C) Key Applications
This compound 2-OH, 5-COCH₃ 120–122 45 8 min Sensors, chelating agents
2-Hydroxybenzoyl chloride 2-OH 98–100 60 15 min Pharmaceuticals
4-Acetyl-2-hydroxybenzoyl chloride 2-OH, 4-COCH₃ 128–130 30 25 min High-stability polymers
3-Acetylbenzoyl chloride 3-COCH₃ 85–87 70 40 min Non-polar syntheses

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